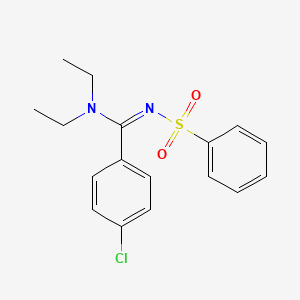

(E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

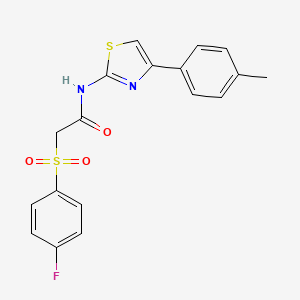

“(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They play an extraordinarily significant role as therapeutic agents .

Synthesis Analysis

Benzimidazoles can be synthesized through various methods. One method involves the formation of the corresponding imidoyl chlorides with PCl5 in POCl3, followed by the additional reaction with trifluoromethanesulfonamide (1) and protonation by sulfuric acid . Another method involves the use of non-environmental organic compounds and application of high energy synthetic methods .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is defined by the fusion of a benzene ring with an imidazole ring . The specific structure of “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” would require more specific analysis.Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, N-triflylbenzamides can be further functionalized through cross-coupling and nucleophilic aromatic substitution reactions . More specific reactions for “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” would require further investigation.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their specific structure . Detailed physical and chemical properties of “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” were not found in the search results.Scientific Research Applications

Material Science and Polymer Research

A significant application of (E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide derivatives is found in the development of novel polymers with specific functionalities. For instance, sulfonated polyimides have been synthesized for potential use as polyelectrolytes in fuel cell applications, displaying improved water stability and proton conductivity due to their structural flexibility and better stability toward oxidation compared to conventional materials (Fang et al., 2002). Additionally, poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone have shown good thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Sonpatki et al., 1999).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of (E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide have been explored for their potential as novel compounds with pesticidal activity. The synthesis of tribromomethyl phenyl sulfone derivatives has been reported, showcasing a new avenue for the development of effective herbicides and fungicides (Borys et al., 2012). Moreover, novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups have demonstrated antimicrobial activities, surpassing those of reference drugs in certain cases, highlighting their potential in pharmaceutical applications (Alsaedi et al., 2019).

Medicinal Chemistry and Drug Design

The incorporation of phenylsulfonyl and benzimidazole groups into sulfonated polyimides for proton exchange membranes has been researched, with findings suggesting improved hydrolytic stability and proton conductivity, which are crucial for fuel cell efficiency (Li et al., 2007). This indicates the potential of these derivatives in enhancing the performance and durability of fuel cells.

Environmental and Biological Applications

Research into the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger has revealed potential biological pathways for mitigating environmental contamination by such compounds. This work highlights the role of microbial transformation in breaking down phytotoxic substances, offering insights into bioremediation strategies (Sharma et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(benzenesulfonyl)-4-chloro-N,N-diethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-10-12-15(18)13-11-14)19-23(21,22)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQAZUZITNXJDO-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)